molecular formula C16H18N2O4 B2954103 Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate CAS No. 287729-03-7

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate

Cat. No. B2954103
CAS RN: 287729-03-7
M. Wt: 302.33
InChI Key: GUOIXZLQUVKGAN-UHFFFAOYSA-N
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Description

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate is a chemical compound with the molecular formula C16H18N2O4 . It has a molecular weight of 302.33 .


Molecular Structure Analysis

The InChI code for Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate is 1S/C16H18N2O4/c1-5-10-17 (15 (21)22-16 (2,3)4)18-13 (19)11-8-6-7-9-12 (11)14 (18)20/h5-9H,1,10H2,2-4H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Reactivity in Chemical Synthesis

Tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate shows diverse reactivity in chemical synthesis. For example, Brugier, Outurquin, and Paulmier (2001) demonstrated its use in the preparation of thieno[3,2-b]pyrroles and dihydrothienopyrroles, indicating its potential in heterocyclic chemistry (Brugier, Outurquin, & Paulmier, 2001).

CO2 Fixation

Takeda et al. (2012) explored its application in the cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates. This suggests its role in environmental chemistry and carbon capture technologies (Takeda et al., 2012).

Role in Polymer Chemistry

Gas-Phase Elimination Kinetics

Mora et al. (2007) conducted a study on the gas-phase elimination kinetics of tert-butyl ester of carbamic acids, including a derivative of tert-butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate. This research provides insights into the thermal stability and decomposition pathways of such compounds (Mora et al., 2007).

Crystallographic Studies

Baillargeon et al. (2017) included this compound in their study on isomorphous crystal structures, indicating its utility in crystallography and structural chemistry (Baillargeon et al., 2017).

Cross-Coupling Reactions

Qin et al. (2010) investigated the Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides. This showcases its potential in facilitating novel organic synthesis pathways (Qin et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-5-10-17(15(21)22-16(2,3)4)18-13(19)11-8-6-7-9-12(11)14(18)20/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOIXZLQUVKGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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